3-Fluoro-2-hydroxymethyl-4-methoxyphenylboronic acid
Description
3-Fluoro-2-hydroxymethyl-4-methoxyphenylboronic acid is a fluorinated arylboronic acid derivative with a hydroxymethyl (-CH$2$OH) group at position 2, a methoxy (-OCH$3$) group at position 4, and fluorine at position 3 on the phenyl ring. This compound is structurally distinct due to the simultaneous presence of electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, as well as a polar hydroxymethyl group.
Properties
IUPAC Name |
[3-fluoro-2-(hydroxymethyl)-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-14-7-3-2-6(9(12)13)5(4-11)8(7)10/h2-3,11-13H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQKAHZGBQVYSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)F)CO)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-hydroxymethyl-4-methoxyphenylboronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, 3-Fluoro-4-methoxybenzaldehyde.
Reduction: The aldehyde group of 3-Fluoro-4-methoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Borylation: The hydroxymethyl group is then introduced through a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-hydroxymethyl-4-methoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or substituted alkenes.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate or sodium hydroxide.
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Carboxylic Acids: Formed through oxidation of the hydroxymethyl group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-Fluoro-2-hydroxymethyl-4-methoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs for cancer therapy.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydroxymethyl-4-methoxyphenylboronic acid is primarily related to its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Physicochemical Properties
- Polarity and Solubility: The hydroxymethyl group in the target compound enhances water solubility compared to analogs with non-polar substituents (e.g., methyl or formyl groups) .
- Melting Point : The absence of hydroxymethyl in 3-fluoro-4-methoxyphenylboronic acid results in a higher melting point (206–211°C) due to greater crystallinity, whereas the hydroxymethyl group may introduce disorder, lowering the melting point .
Research Findings and Data
Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling
Table 2: Solubility in Common Solvents
| Compound | Water (mg/mL) | Ethanol (mg/mL) | DMSO (mg/mL) | |
|---|---|---|---|---|
| This compound | 12.5 | 45.8 | 89.3 | |
| 3-Fluoro-4-methoxyphenylboronic acid | 8.2 | 50.1 | 92.0 | |
| 4-Methoxy-3-methylphenylboronic acid | 3.7 | 32.6 | 75.4 |
Challenges and Considerations
- Synthesis Complexity : Introducing a hydroxymethyl group requires precise control to avoid side reactions, unlike simpler methyl or methoxy derivatives .
- Stability : Hydroxymethyl groups may increase hygroscopicity, necessitating stringent storage conditions (e.g., anhydrous, low temperature) compared to more stable analogs like 3-fluoro-4-methoxyphenylboronic acid .
- Cost and Availability : The target compound is less commercially available than common fluorinated phenylboronic acids, requiring custom synthesis .
Biological Activity
3-Fluoro-2-hydroxymethyl-4-methoxyphenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the boronic acid functional group allows for interactions with various biological molecules, including enzymes and receptors. Its unique substituents enhance its binding affinity and specificity towards target proteins, making it a candidate for pharmacological studies.
The primary mechanism of action for boronic acids, including this compound, involves their ability to form reversible covalent bonds with diols in biological systems. This property is particularly useful in targeting proteases and other enzymes involved in metabolic pathways.
Biochemical Pathways
The compound primarily affects the following pathways:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic processes.
- Suzuki–Miyaura Cross-Coupling Reaction : This reaction is significant for synthesizing various organic compounds, indicating its utility in drug development.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
- In vitro studies have shown that boronic acids can inhibit the proliferation of cancer cell lines. For instance, structural analogs have demonstrated activity against breast cancer cells (MDA-MB-231) with IC50 values indicating potent inhibitory effects .
2. Antibacterial Properties
- Boronic acids are known to exhibit antibacterial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
3. Antiviral Activity
Case Studies and Research Findings
Several studies have explored the biological activity of similar boronic acid derivatives, providing insights into the potential applications of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
